molecular formula C13H12INO3 B13004941 Ethyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate

Ethyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate

Cat. No.: B13004941
M. Wt: 357.14 g/mol
InChI Key: WWHVTXKYJBJHTB-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminobenzophenone, the compound can be synthesized through a series of reactions involving iodination, esterification, and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while reduction and oxidation reactions can modify the carbonyl group to produce alcohols or carboxylic acids, respectively.

Scientific Research Applications

Ethyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate
  • Ethyl 3-bromo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate

Uniqueness

This compound is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The combination of the iodine atom, methyl group, and ethyl ester makes it a versatile compound for various applications in research and industry.

Biological Activity

Ethyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H10INO3C_{12}H_{10}INO_3 with a molecular weight of approximately 343.12 g/mol. The compound features a quinoline core structure with various substituents that enhance its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₀INO₃
Molecular Weight343.12 g/mol
Boiling PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Quinoline derivatives, including this compound, have shown significant antimicrobial properties. Research indicates that compounds in this class can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) assays have demonstrated promising results against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several quinoline derivatives, including this compound. The results indicated that this compound exhibited moderate antibacterial activity with an MIC ranging from 32 to 128 µg/mL against tested strains such as Staphylococcus aureus and Escherichia coli .

Antiviral Activity

Quinoline derivatives are also being investigated for their antiviral potential. Specifically, studies have highlighted their efficacy against HIV and other viral pathogens. This compound has been subjected to docking studies which suggest it may interact effectively with viral proteins involved in replication processes.

Research Findings

In vitro assays have shown that certain derivatives can inhibit HIV replication by blocking integrase activity, which is crucial for viral DNA integration into the host genome. The IC50 values for these compounds typically range from 10 to 50 µM .

Anti-inflammatory and Anticancer Properties

Emerging research indicates that quinoline derivatives may possess anti-inflammatory and anticancer activities. This compound has been evaluated for its ability to inhibit inflammatory pathways and induce apoptosis in cancer cell lines.

Case Study: Anticancer Activity

A recent study reported that this compound demonstrated significant cytotoxic effects on human cancer cell lines such as HeLa and MCF7. The mechanism of action appears to involve the induction of oxidative stress and modulation of apoptotic pathways .

The biological activities of this compound are thought to be mediated through several mechanisms:

  • Enzyme Inhibition : Many quinoline derivatives act as enzyme inhibitors, particularly targeting kinases and integrases involved in microbial and viral replication.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce ROS production, leading to oxidative stress in target cells.
  • Modulation of Signaling Pathways : It appears to influence various signaling pathways related to inflammation and apoptosis.

Properties

Molecular Formula

C13H12INO3

Molecular Weight

357.14 g/mol

IUPAC Name

ethyl 3-iodo-2-methyl-4-oxo-1H-quinoline-6-carboxylate

InChI

InChI=1S/C13H12INO3/c1-3-18-13(17)8-4-5-10-9(6-8)12(16)11(14)7(2)15-10/h4-6H,3H2,1-2H3,(H,15,16)

InChI Key

WWHVTXKYJBJHTB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=C(C2=O)I)C

Origin of Product

United States

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